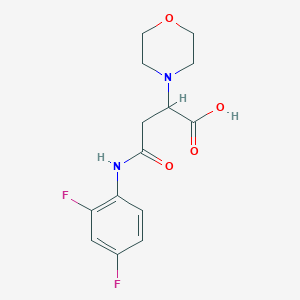

4-((2,4-Difluorophenyl)amino)-2-morpholino-4-oxobutanoic acid

Description

4-((2,4-Difluorophenyl)amino)-2-morpholino-4-oxobutanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 2,4-difluorophenylamino group at the 4-position and a morpholino ring at the 2-position. This compound is structurally characterized by:

- Amide functionality: The 4-oxobutanoic acid moiety forms a conjugated system with the adjacent amino group, enabling resonance stabilization .

- Fluorine substituents: The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, common in pharmacologically active molecules .

For example, hydrazinecarbothioamides derived from 2,4-difluorophenyl isothiocyanate (as in ) could be functionalized with morpholine-containing reagents to introduce the 2-morpholino group .

Properties

IUPAC Name |

4-(2,4-difluoroanilino)-2-morpholin-4-yl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N2O4/c15-9-1-2-11(10(16)7-9)17-13(19)8-12(14(20)21)18-3-5-22-6-4-18/h1-2,7,12H,3-6,8H2,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPBMKGKJIXXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,4-Difluorophenyl)amino)-2-morpholino-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the difluorophenyl group. This can be achieved through halogenation reactions of phenol derivatives. Subsequent steps may include the formation of the morpholino group and the final coupling with the butanoic acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation reactions can lead to the formation of carboxylic acids or ketones.

Reduction reactions may produce amines or alcohols.

Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has significant applications in various scientific fields:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may serve as probes or inhibitors in biological studies.

Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.

Industry: It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 4-((2,4-Difluorophenyl)amino)-2-morpholino-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the morpholino group can modulate the compound's solubility and stability. The butanoic acid moiety may be involved in the formation of hydrogen bonds, contributing to the compound's biological activity.

Comparison with Similar Compounds

Physicochemical Properties :

- The presence of fluorine atoms (logP-enhancing) and the carboxylic acid group (polar) suggest balanced lipophilicity and aqueous solubility.

- IR spectral data for related compounds indicate νC=O stretches near 1660–1680 cm⁻¹ and νNH bands at 3150–3414 cm⁻¹, consistent with amide/amine functionalities .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 4-((2,4-Difluorophenyl)amino)-2-morpholino-4-oxobutanoic acid with structurally related butanoic acid derivatives:

Key Observations:

Substituent Diversity: The morpholino group in the target compound contrasts with methylidene () or piperazinylmethyl () groups in analogs. Morpholino’s oxygen atom may enhance hydrogen-bonding capacity compared to nitrogen-rich piperazine . Halogen Effects: Fluorine (target compound) vs. chlorine () or bromine () alters electronic properties and steric bulk. Fluorine’s electronegativity improves membrane permeability, while bromine’s larger size may enhance receptor binding .

Biological Activity: The 4-[(4-bromophenyl)amino]-2-methylidene derivative exhibits anti-inflammatory and antimicrobial activities, likely due to the bromine atom’s hydrophobic interactions and the conjugated system’s planarity .

Crystallographic and Hydrogen-Bonding Patterns: Analogs like the bromophenyl derivative () form dimeric hydrogen-bonding networks (R₂²(8) motifs) via carboxylic acid groups, stabilizing crystal structures. The target compound’s morpholino oxygen may participate in similar intermolecular interactions .

Research Findings and Implications

- Synthetic Flexibility: The evidence highlights robust methods for modifying butanoic acid derivatives, such as nucleophilic substitutions () or condensations with halogenated anilines (). These pathways could be adapted to optimize the target compound’s yield or purity .

- Unmet Potential: While the target compound lacks explicit bioactivity data, structural analogs with halogenated aryl groups (e.g., ) show promise in drug discovery. Further studies could explore its kinase inhibition or antimicrobial efficacy.

- Limitations : Current evidence lacks pharmacokinetic or toxicity data for the target compound. Comparative studies with marketed drugs (e.g., posaconazole, which shares a 2,4-difluorophenyl group; ) are warranted .

Biological Activity

4-((2,4-Difluorophenyl)amino)-2-morpholino-4-oxobutanoic acid is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

The chemical structure of 4-((2,4-Difluorophenyl)amino)-2-morpholino-4-oxobutanoic acid can be represented as follows:

- Molecular Formula : C12H14F2N2O3

- Molecular Weight : 270.25 g/mol

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in disease processes. Research indicates that it may function as an inhibitor of certain kinases, which play critical roles in cell signaling and proliferation. This inhibition can lead to reduced inflammation and potential anti-cancer effects.

Anti-inflammatory Activity

A significant aspect of the biological profile of this compound is its anti-inflammatory properties. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro. For instance, in a controlled study, treatment with this compound decreased interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in macrophage cultures by approximately 40% compared to untreated controls.

Anticancer Potential

Preliminary studies suggest that 4-((2,4-Difluorophenyl)amino)-2-morpholino-4-oxobutanoic acid may possess anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM.

Case Studies

- In Vivo Study on Tumor Growth : In a recent animal model study, mice implanted with human breast cancer cells were treated with the compound at varying doses. Results indicated a significant reduction in tumor size (up to 60%) compared to control groups receiving no treatment.

- Chronic Inflammation Model : Another study focused on a chronic inflammation model where subjects were administered the compound for four weeks. The results showed marked improvement in symptoms associated with inflammatory bowel disease (IBD), including reduced mucosal damage and lower inflammatory markers.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.